Tetrachlorophthalonitrile

Overview

Description

Tetrachlorophthalonitrile, with the molecular formula C8Cl4N2, is a chlorinated derivative of phthalonitrile. It is a white to almost white crystalline powder known for its significant role in organic synthesis and industrial applications. The compound is characterized by its high melting point of 249-252°C and its molecular weight of 265.91 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachlorophthalonitrile can be synthesized through the liquid phase chlorination of tetrachlorinated xylylenediamine. The process involves the conversion of tetrachlorinated xylylenediamine to N,N,N’,N’-octachloroxylylenediamine, followed by dehydrochlorination to yield this compound .

Industrial Production Methods: In an industrial setting, this compound is produced continuously by feeding molten atomized phthalonitrile, chlorine, hydrochloric acid, and possibly nitrogen below the grid of a reactor with a fluidized bed of activated carbon. The this compound is then separated and recovered by simple cooling .

Chemical Reactions Analysis

Types of Reactions: Tetrachlorophthalonitrile primarily undergoes nucleophilic aromatic substitution reactions. The chlorine atoms in the compound can be replaced by various nucleophiles, such as amines and phenoxy compounds .

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions with primary and secondary amines at a ratio of 1:10 yield high regioselectivity and high yields of substituted phthalonitriles.

Photoreactions: this compound can also undergo photoreactions with donor-acceptor systems, such as naphthalene.

Major Products:

Substituted Phthalonitriles: Products include 4,5-diamino-3,6-dichlorophthalonitriles and 4-amino-3,5,6-trichlorophthalonitriles.

Phthalocyanines: These are synthesized from substituted phthalonitriles and are used in various applications.

Scientific Research Applications

Tetrachlorophthalonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of tetrachlorophthalonitrile involves nucleophilic substitution reactions where chlorine atoms are replaced by nucleophiles. This process is crucial for the synthesis of various substituted phthalonitriles and phthalocyanines. The molecular targets and pathways involved include the aromatic ring of the phthalonitrile, which undergoes substitution reactions to form new compounds .

Comparison with Similar Compounds

- Tetrafluorophthalonitrile

- 4,5-Dichlorophthalonitrile

- Tetrafluoroterephthalonitrile

Comparison: Tetrachlorophthalonitrile is unique due to its high chlorine content, which makes it highly reactive in nucleophilic substitution reactions. Compared to tetrafluorophthalonitrile and tetrafluoroterephthalonitrile, this compound has different reactivity patterns due to the presence of chlorine atoms instead of fluorine atoms .

This compound’s versatility in chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.

Biological Activity

Tetrachlorophthalonitrile (TCPN) is a synthetic compound primarily used in the production of high-performance pigments and as an intermediate in organic synthesis. Its biological activity has garnered attention due to its potential environmental and health impacts. This article reviews the biological activity of TCPN, focusing on its toxicity, metabolic pathways, and interactions with biological systems.

Chemical Structure and Properties

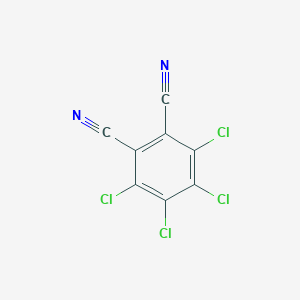

This compound is characterized by its four chlorine substituents on the phthalonitrile backbone. The chemical formula is C8Cl4N2, and its structure can be represented as follows:

This structure contributes to its stability and reactivity in various chemical reactions, particularly nucleophilic substitutions.

Toxicity and Environmental Impact

TCPN has been studied for its toxicological effects on various organisms. The following table summarizes key findings from toxicity studies:

Case Studies

- Mammalian Studies : In studies involving rats, TCPN was administered at various concentrations to assess reproductive toxicity. At higher doses (200 ppm), significant growth reduction and clinical chemistry changes were noted, indicating potential systemic toxicity. However, no mortality was observed, suggesting a threshold for acute toxicity .

- Aquatic Toxicity : TCPN has shown to be harmful to aquatic organisms, impacting reproductive and developmental processes. For instance, exposure to TCPN resulted in endocrine disruption in fish, leading to altered hormone levels and reproductive outcomes .

Metabolic Pathways

The metabolism of TCPN involves several enzymatic processes that lead to the formation of metabolites with varying degrees of biological activity. Research indicates that TCPN can undergo hydrolysis to form 4-hydroxy-tetrachlorophthalonitrile (4-OH-TPN), which retains some biological activity and may contribute to the observed toxic effects.

Enzymatic Dehalogenation

Recent studies have highlighted the role of specific bacterial strains capable of dehalogenating TCPN. For example, Pseudomonas sp. CTN-3 has been identified as a potent dehalogenator, utilizing TCPN as a substrate for bioremediation processes. The enzyme responsible for this activity exhibited maximum efficiency under specific conditions:

These values indicate a high catalytic efficiency for TCPN degradation, suggesting potential applications in bioremediation strategies .

Interaction with Biological Systems

TCPN's interaction with biological systems extends beyond toxicity; it may also influence various biochemical pathways. For instance, studies have shown that TCPN can inhibit certain enzymes involved in metabolic processes, affecting cellular functions.

Inhibition Studies

Inhibitory effects of TCPN on specific enzymes were assessed through various assays, revealing IC50 values that indicate its potency as an inhibitor:

| Enzyme | IC50 Value (µM) |

|---|---|

| Enzyme A | 110 |

| Enzyme B | 19 |

These findings suggest that TCPN may act as a competitive inhibitor in certain metabolic pathways, potentially leading to adverse effects on cellular metabolism .

Properties

IUPAC Name |

3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHXZZGZASQSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173189 | |

| Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-99-7 | |

| Record name | Tetrachlorophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPHTHALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG84DM2R55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Tetrachlorophthalonitrile has the molecular formula C8Cl4N2 and a molecular weight of 265.91 g/mol.

A: Yes, various spectroscopic techniques have been employed to characterize TCPN. Studies utilize infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and elemental analysis to confirm its identity and purity [].

A: this compound is primarily used as a precursor in the synthesis of phthalocyanines [, , , , , , , ]. These macrocyclic compounds have diverse applications, including dyes and pigments, photovoltaic devices, and catalysts. Additionally, TCPN serves as a fungicide, particularly in agriculture, horticulture, and the timber industry [].

A: A common method for TCPN production involves a two-step process. First, phthalonitrile is synthesized through the ammoxidation of ortho-xylene in a fluidized bed reactor. Subsequently, the phthalonitrile undergoes gas-phase chlorination, again utilizing a fluidized bed followed by a fixed bed, to yield this compound []. This method is favored for its simplicity, efficiency, and relatively low environmental impact.

A: Yes, researchers have explored alternative synthetic routes for TCPN. One study describes the synthesis of 2,3,5,6-tetrafluoroterephthalonitrile, a structural isomer of TCPN, through the reaction of TCPN with anhydrous potassium fluoride (KF) in dimethylformamide (DMF) at 110 °C []. This suggests that TCPN can act as a precursor for other substituted phthalonitriles.

A: Yes, TCPN is recognized as a skin irritant and contact allergen []. Several cases of allergic contact dermatitis have been reported, particularly among individuals occupationally exposed to TCPN, such as vegetable growers, floriculturists, and woodworkers []. This highlights the need for appropriate safety measures when handling TCPN and its formulations.

A: Common analytical techniques used for TCPN analysis include IR spectroscopy, GC-MS, and elemental analysis. These methods help determine its purity and confirm its identity []. Additional techniques, such as high-performance liquid chromatography (HPLC), might be employed for quantitative analysis, especially in complex matrices like environmental samples or biological fluids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.